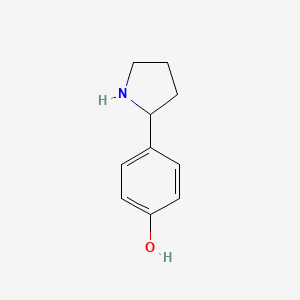

4-(Pyrrolidin-2-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Pyrrolidin-2-yl)phenol is an organic compound that features a phenol group attached to a pyrrolidine ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenols and pyrrolidines. Phenols are known for their antioxidant properties, while pyrrolidines are commonly found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-2-yl)phenol typically involves the reaction of phenol with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where phenol reacts with 2-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form the corresponding hydroquinone.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

4-(Pyrrolidin-2-yl)phenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the manufacture of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-2-yl)phenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant, while the pyrrolidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

4-(Pyrrolidin-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.

4-(Pyrrolidin-2-yl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.

4-(Pyrrolidin-2-yl)benzaldehyde: Features an aldehyde group instead of a phenol group.

Uniqueness

4-(Pyrrolidin-2-yl)phenol is unique due to the presence of both a phenol group and a pyrrolidine ring, which confer distinct chemical and biological properties

Biological Activity

4-(Pyrrolidin-2-yl)phenol, also known as this compound hydrochloride or (R)-4-(pyrrolidin-2-yl)phenol, is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a phenolic structure. Its molecular formula is C10H13NO, with a molecular weight of approximately 163.22 g/mol. The compound's unique structure allows it to interact with various biological targets, contributing to its pharmacological effects.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Interactions : The compound has been reported to inhibit cyclooxygenase-2 (COX-2) and protoporphyrinogen oxidase (PPO), both of which are crucial in inflammatory processes and heme biosynthesis, respectively .

- Cell Signaling Modulation : It influences the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and apoptosis regulation.

- Gene Expression : The compound can affect gene expression by interacting with transcription factors, altering the expression levels of various genes involved in cellular metabolism and function.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : In vitro studies have demonstrated that certain derivatives of pyrrolidine compounds exhibit significant cytotoxicity against cancer cell lines, with some showing activity greater than the reference drug tamoxifen . In vivo studies involving murine models have shown increased survival rates and prolonged life spans when treated with these compounds .

- Antibacterial Properties : Some derivatives have been found effective in suppressing bacterial biofilm formation, indicating potential applications in treating bacterial infections .

- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, although detailed pharmacological profiles are still under investigation.

Case Studies

A selection of studies highlights the compound's biological activity:

Pharmacokinetics and Toxicology

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The introduction of heteroatoms in its structure enhances its physicochemical properties, potentially improving its bioavailability and reducing toxicity profiles compared to other compounds.

Properties

IUPAC Name |

4-pyrrolidin-2-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-12H,1-2,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVJZQZGIBLJNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.